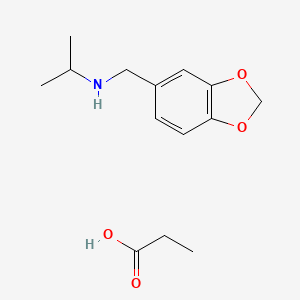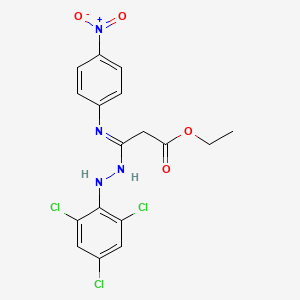
Aniline;formaldehyde;2-methylphenol;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Cresol, phenol, aniline, formaldehyde polymer” is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. These resins are known for their high thermal stability, mechanical strength, and chemical resistance. They are widely used in various industrial applications, including adhesives, coatings, and molding compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenolic resins involves the reaction of phenol, cresol, aniline, and formaldehyde. The reaction can be catalyzed by either acid or base. The initial step involves the formation of hydroxymethyl phenol through the reaction of phenol with formaldehyde. This hydroxymethyl group can further react with another phenol molecule or another hydroxymethyl group to form methylene or ether bridges .
The reaction conditions vary depending on the desired properties of the final polymer. For example, the polymerization can be carried out at elevated temperatures (typically between 60°C and 100°C) and under controlled pH conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
In industrial settings, phenolic resins are produced using either a one-step or two-step process In the one-step process, phenol and formaldehyde are reacted directly to produce a thermosetting network polymerThis prepolymer can then be molded and cured with additional formaldehyde and heat .
Analyse Des Réactions Chimiques
Types of Reactions
Phenolic resins undergo various chemical reactions, including:
Oxidation: Phenolic resins can be oxidized to
Propriétés
Numéro CAS |
65761-29-7 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
aniline;formaldehyde;2-methylphenol;phenol |
InChI |
InChI=1S/C7H8O.C6H7N.C6H6O.CH2O/c1-6-4-2-3-5-7(6)8;2*7-6-4-2-1-3-5-6;1-2/h2-5,8H,1H3;1-5H,7H2;1-5,7H;1H2 |
Clé InChI |
MDNQPLPQSFAEGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |
Numéros CAS associés |
67990-55-0 65761-29-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


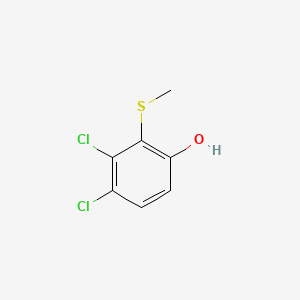
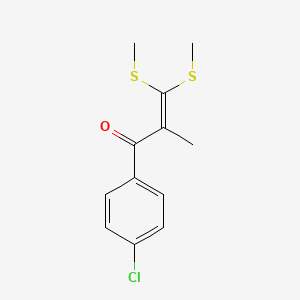
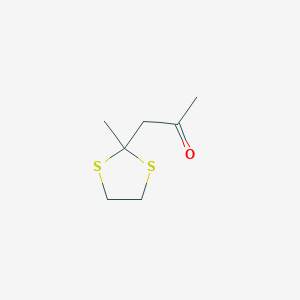
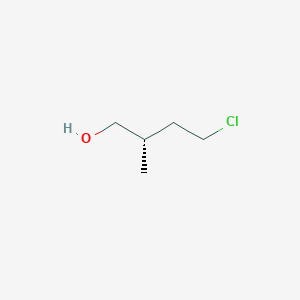
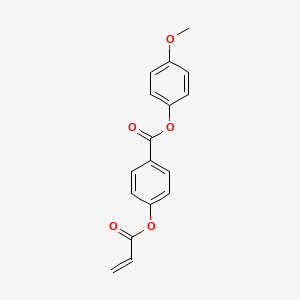
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
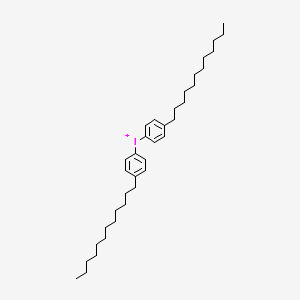
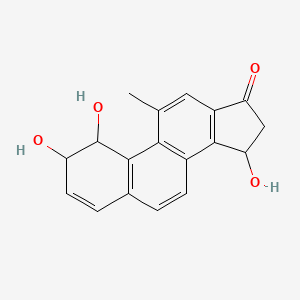
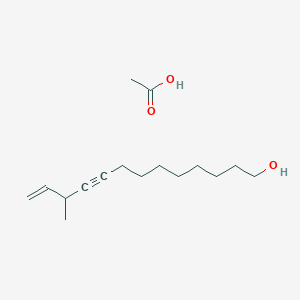
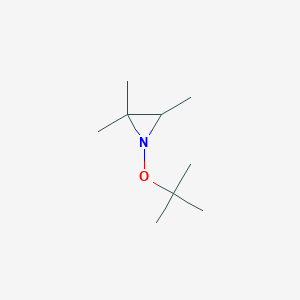
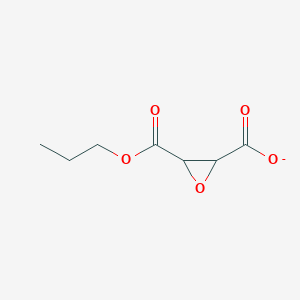
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
